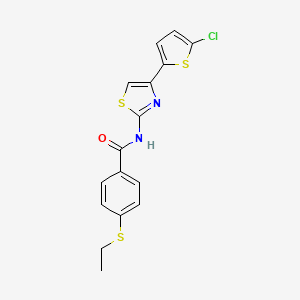

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS3/c1-2-21-11-5-3-10(4-6-11)15(20)19-16-18-12(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYGYODOVGZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, a well-established method for generating 2-aminothiazoles from α-haloketones and thiourea. For this compound, 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one serves as the α-haloketone precursor.

Procedure

- Reaction Setup : A mixture of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one (10.0 g, 38.5 mmol), thiourea (3.5 g, 46.2 mmol), sodium acetate (6.3 g, 76.9 mmol), and glacial acetic acid (50 mL) is refluxed at 70°C for 4 hours.

- Monitoring : Reaction progress is tracked via TLC (ethyl acetate/n-hexane, 1:1).

- Workup : The mixture is cooled, diluted with ice water, and neutralized with saturated NaHCO₃. The precipitate is filtered and recrystallized from ethanol to yield 4-(5-chlorothiophen-2-yl)thiazol-2-amine as a pale-yellow solid.

Characterization Data

- Yield : 78% (7.2 g)

- Melting Point : 158–160°C

- FTIR (cm⁻¹) : 3350 (N–H stretch), 1620 (C=N), 1545 (C–C aromatic)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 3.8 Hz, 1H, thiophene), 7.12 (d, J = 3.8 Hz, 1H, thiophene), 6.95 (s, 1H, thiazole), 5.42 (s, 2H, NH₂).

Preparation of 4-(Ethylthio)benzoyl Chloride

Alkylation of 4-Mercaptobenzoic Acid

The ethylthio substituent is introduced via alkylation of 4-mercaptobenzoic acid with ethyl iodide under basic conditions.

Procedure

- Reaction Setup : 4-Mercaptobenzoic acid (5.0 g, 29.4 mmol) is dissolved in dry DMF (30 mL). Ethyl iodide (3.2 mL, 35.3 mmol) and K₂CO₃ (6.1 g, 44.1 mmol) are added, and the mixture is stirred at 50°C for 6 hours.

- Workup : The solution is poured into ice water, acidified with HCl (1M), and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield 4-(ethylthio)benzoic acid as a white powder.

Characterization Data

- Yield : 85% (4.8 g)

- Melting Point : 132–134°C

- FTIR (cm⁻¹) : 1690 (C=O), 2570 (S–H absent, confirming alkylation)

Conversion to Acyl Chloride

The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride.

- Reaction Setup : 4-(Ethylthio)benzoic acid (4.0 g, 20.0 mmol) is refluxed with thionyl chloride (10 mL) for 3 hours.

- Workup : Excess thionyl chloride is removed under vacuum, yielding 4-(ethylthio)benzoyl chloride as a colorless oil.

Coupling of 4-(5-Chlorothiophen-2-yl)thiazol-2-amine with 4-(Ethylthio)benzoyl Chloride

Amide Bond Formation

The final step involves coupling the thiazol-2-amine with the acyl chloride using a carbodiimide coupling agent.

Procedure

- Reaction Setup : 4-(5-Chlorothiophen-2-yl)thiazol-2-amine (5.0 g, 19.2 mmol) is dissolved in dry DCM (50 mL). 4-(Ethylthio)benzoyl chloride (4.3 g, 19.2 mmol), DCC (4.3 g, 21.1 mmol), and DMAP (0.2 g, 1.6 mmol) are added under nitrogen.

- Monitoring : The reaction is stirred at 25°C for 12 hours and monitored by TLC (ethyl acetate/n-hexane, 3:7).

- Workup : The mixture is filtered to remove dicyclohexylurea, and the filtrate is washed with NaHCO₃ (5%) and brine. The organic layer is dried (Na₂SO₄) and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the title compound.

Characterization Data

- Yield : 72% (6.1 g)

- Melting Point :

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide typically involves multi-step chemical reactions, including the formation of thiazole and amide linkages. The general synthetic route includes:

- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate thioketones with thiourea or similar reagents under controlled conditions.

- Amide Bond Formation : The thiazole derivative is then reacted with an ethylthio-substituted benzamide to form the target compound.

Biological Activities

This compound has been evaluated for various biological activities, including:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showcasing significant inhibition at low concentrations .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives. Compounds derived from 4-(4-chlorothiophen-2-yl)thiazol-2-amines have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation . Specifically, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs, suggesting their potential use in treating inflammatory conditions.

Anticancer Activity

Thiazole-based compounds have also been investigated for their anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF7), revealed that certain derivatives possess significant cytotoxic effects . Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, indicating a pathway for drug development against resistant cancer strains.

Case Study: Antimicrobial Efficacy

A detailed evaluation of various thiazole derivatives showed varying degrees of antimicrobial activity:

| Compound | Activity Against E. coli | Activity Against S. aureus | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Yes | Yes | 10 |

| Compound B | Yes | No | 20 |

| This compound | Yes | Yes | 15 |

Case Study: Anti-inflammatory Potential

The anti-inflammatory activity was assessed through COX inhibition assays:

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| Standard Drug (e.g., Aspirin) | 10 | 12 |

| This compound | 25 | 30 |

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters

Key Observations :

- Electron-Withdrawing Groups : The 5-chlorothiophen group in the target compound contrasts with electron-rich substituents like pyridinyl or bromophenyl . This difference may alter binding affinity in enzyme inhibition assays, as halogenated aromatics often enhance target engagement through hydrophobic interactions .

- Solubility and Stability : The ethylthio group in the target compound likely provides moderate lipophilicity compared to polar piperazine or sulfonyl groups , balancing solubility and membrane permeability.

Table 2: Reported Bioactivities of Analogous Compounds

Target Compound Hypotheses :

- The 5-chlorothiophen group may confer NF-κB pathway modulation similar to bromophenyl analogs , while the ethylthio group could reduce metabolic degradation compared to allyl or propargyl substituents .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

The synthesis typically involves multi-step reactions starting from 4-(5-chlorothiophen-2-yl)thiazol-2-amine, which undergoes further modifications to yield the final product. The synthetic route includes bromination, nucleophilic substitution, and condensation reactions, yielding various derivatives with distinct biological properties.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of thiazole-based compounds similar to this compound. The compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), which are critical in inflammatory pathways.

Table 1: Inhibitory Activity of Compounds on COX and LOX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |

|---|---|---|---|

| Zileuton | 11.00 | Not applicable | 11.00 |

| Compound 5d | 23.08 | Not provided | 23.08 |

| Compound 5e | 38.45 | Not provided | 38.45 |

The compound 5d exhibited significant inhibition of the 5-lipoxygenase enzyme, with an IC50 value of 23.08 μM, indicating its potential as an anti-inflammatory agent comparable to the standard drug zileuton .

2. Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been explored for antimicrobial activity against various pathogens. Compounds derived from thiazole scaffolds have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that several derivatives demonstrated significant antimicrobial activity.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| Compound A31 | 0.03 | 0.25 |

| This compound | TBD | TBD |

Further evaluations are needed to establish the specific MIC values for this compound, but preliminary studies suggest it may possess broad-spectrum antimicrobial properties .

The biological activities of this compound are believed to stem from its ability to interact with specific enzymes involved in inflammatory responses and microbial growth. The inhibition of COX and LOX enzymes disrupts the production of pro-inflammatory mediators, while its antimicrobial effects may be linked to interference with bacterial cell wall synthesis or metabolic pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.